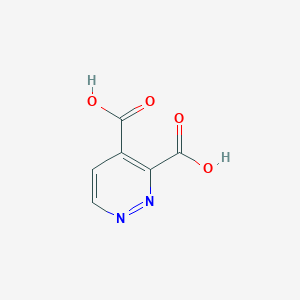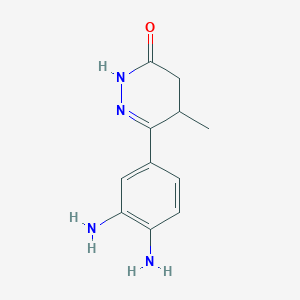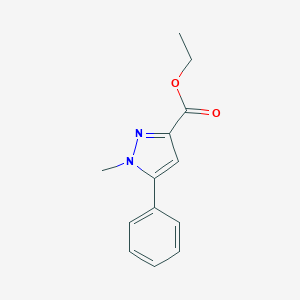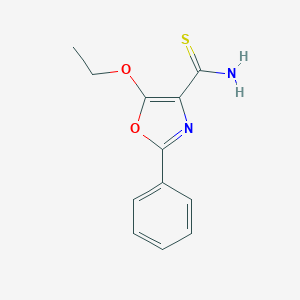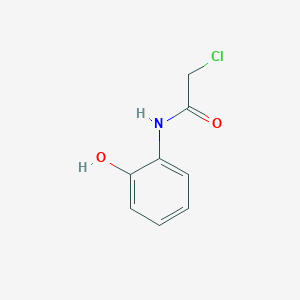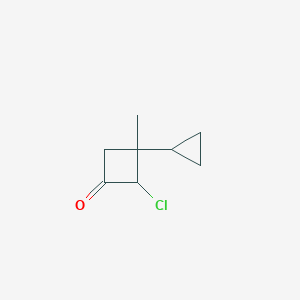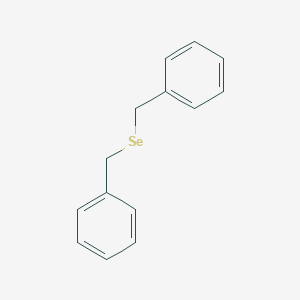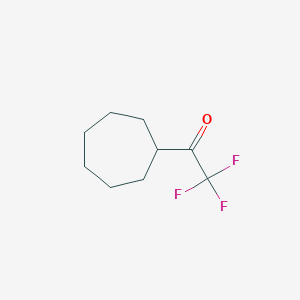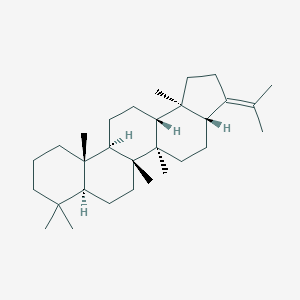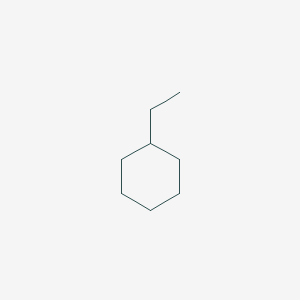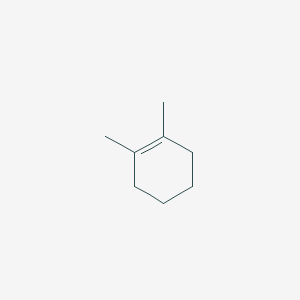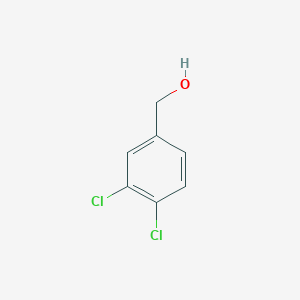
1,1-Diethoxycyclohexane
概述
描述
1,1-Diethoxycyclohexane is an organic compound with the molecular formula C10H20O2. It is a derivative of cyclohexane, where two ethoxy groups are attached to the same carbon atom. This compound is also known as cyclohexanone diethyl ketal. It is a colorless liquid with a characteristic odor and is used in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diethoxycyclohexane can be synthesized through the acetalization of cyclohexanone with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Cyclohexanone+2EthanolAcid Catalystthis compound+Water
The reaction is typically carried out under reflux conditions to ensure the complete conversion of cyclohexanone to this compound. The acid catalyst commonly used is sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of cyclohexanone and ethanol to a reactor containing the acid catalyst. The reaction mixture is then distilled to separate the desired product from the by-products and unreacted starting materials.
化学反应分析
Types of Reactions
1,1-Diethoxycyclohexane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid catalyst, this compound can be hydrolyzed back to cyclohexanone and ethanol.
Oxidation: It can be oxidized to form cyclohexanone and other oxidation products.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) and water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Cyclohexanone and ethanol.
Oxidation: Cyclohexanone and other oxidation products.
Substitution: Depending on the nucleophile used, different substituted cyclohexane derivatives can be formed.
科学研究应用
1,1-Diethoxycyclohexane has several applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds in organic synthesis. The acetal group can be easily removed under acidic conditions to regenerate the carbonyl compound.
Biology: It is used in the study of enzyme-catalyzed reactions involving acetals and ketals.
Medicine: It is used as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: It is used as a solvent and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 1,1-diethoxycyclohexane primarily involves its role as a protecting group for carbonyl compounds. The acetal formation protects the carbonyl group from unwanted reactions during synthetic procedures. The acetal can be hydrolyzed under acidic conditions to regenerate the carbonyl compound, allowing for further chemical transformations.
相似化合物的比较
Similar Compounds
1,1-Dimethoxycyclohexane: Similar to 1,1-diethoxycyclohexane but with methoxy groups instead of ethoxy groups.
Cyclohexanone dimethyl ketal: Another ketal derivative of cyclohexanone with methyl groups.
Uniqueness
This compound is unique due to its ethoxy groups, which provide different steric and electronic properties compared to methoxy groups. This can influence the reactivity and stability of the compound in various chemical reactions.
属性
IUPAC Name |
1,1-diethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-3-11-10(12-4-2)8-6-5-7-9-10/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUDABUKTZAZCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCCCC1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061868 | |
| Record name | Cyclohexane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow clear liquid; Fruity, liquor, rum, tobacco, woody aroma | |
| Record name | Cyclohexanone diethyl ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | Cyclohexanone diethyl ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.911-0.921 (20°) | |
| Record name | Cyclohexanone diethyl ketal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2028/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1670-47-9 | |
| Record name | 1,1-Diethoxycyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanone diethyl ketal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1,1-diethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1,1-diethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diethoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.272 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANONE DIETHYL KETAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84QSY8U161 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary reaction pathway of 1,1-Diethoxycyclohexane at high temperatures?
A: In the gas phase and at elevated temperatures, this compound undergoes a unimolecular elimination reaction. This reaction yields two primary products: 1-Ethoxycyclohexene and ethanol. Kinetic studies, supported by theoretical calculations using DFT methods (B3LYP, MPW1PW91, and PBEPBE), indicate that this elimination proceeds through a concerted, albeit non-synchronous, four-membered cyclic transition state. []
Q2: How does the reactivity of this compound compare to other dialkyloxycyclohexanes in etherification reactions?
A: Research indicates a trend in the reactivity of dialkyloxycyclohexanes when used for etherification protection of hydroxyl groups. Specifically, this compound (Ⅱb) demonstrates intermediate reactivity compared to 1,1-Dimethoxycyclohexane (Ⅱa) and 1,1-Diisopropoxycyclohexane (Ⅱc). The reactivity order is Ⅱc > Ⅱb > Ⅱa. This suggests that the size of the alkoxy substituent influences the reagent's effectiveness in etherification reactions. []
Q3: Can this compound be synthesized using ionic liquids as a reaction medium?
A: Yes, this compound can be effectively synthesized via acetalization reaction using ionic liquids as a solvent. For instance, combining metal chlorides like InCl3, ScCl3, and others, with the ionic liquid 1-butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide ([C1C4Pyrr][NTf2]) creates an efficient catalytic system. This system facilitates the acetalization of cyclohexanone with triethyl orthoformate, leading to high yields of this compound at 0°C within a short reaction time. []
Q4: Does this compound play a role in cellulose depolymerization?
A: While not directly involved in the breakdown of cellulose, this compound serves as a useful model compound in studies investigating cellulose depolymerization. Researchers employed it alongside cellobiose to understand the reaction mechanism of cellulose breakdown in the ionic liquid 1-butyl-3-methylimidazolium chloride under a hydrogen atmosphere. This research explores efficient methods for converting cellulose into valuable chemicals. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
